2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

P2X3 antagonist Pain Tetrazole SAR

The compound 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide belongs to the tetrazole-substituted aryl amide class, a series extensively characterized in the patent literature as antagonists of the P2X3 and P2X2/3 purinergic receptors. The molecular framework consists of a 2,4-dichlorophenoxy group linked through a propanamide tether to a 4-(1H-tetrazol-1-yl)phenyl moiety.

Molecular Formula C16H13Cl2N5O2
Molecular Weight 378.2 g/mol
Cat. No. B11305115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Molecular FormulaC16H13Cl2N5O2
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2N5O2/c1-10(25-15-7-2-11(17)8-14(15)18)16(24)20-12-3-5-13(6-4-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24)
InChIKeyUHOQKTTWMFSNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide: A Tetrazole-Aryl Amide Scaffold for Targeted Purinergic Receptor Modulation


The compound 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide belongs to the tetrazole-substituted aryl amide class, a series extensively characterized in the patent literature as antagonists of the P2X3 and P2X2/3 purinergic receptors [1]. The molecular framework consists of a 2,4-dichlorophenoxy group linked through a propanamide tether to a 4-(1H-tetrazol-1-yl)phenyl moiety. This specific substitution pattern distinguishes it from generic propanamide derivatives by incorporating both a halogenated aryl ether and a 1H-tetrazole ring, structural features that are critical for high-affinity interaction with the P2X3 receptor orthosteric site [2].

Why Generic Propanamide Analogues Cannot Replace 2-(2,4-Dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide in P2X3-Targeted Research


Tetrazole-substituted aryl amides exhibit steep structure-activity relationships (SAR) where minor modifications to the aryl ether, amide linker, or tetrazole orientation drastically alter P2X3 receptor affinity and subtype selectivity [1]. The 2,4-dichlorophenoxy substituent provides a precise hydrophobic and electronic complement to the P2X3 binding pocket, while the 1H-tetrazol-1-yl group functions as a bioisostere of a carboxylic acid or amide, enabling hydrogen-bonding interactions that are absent in non-tetrazole analogues such as 2-(2,4-dichlorophenoxy)-N-(4-(diethylamino)phenyl)propanamide (CAS 301225-55-8) . Simply substituting the tetrazole with other heterocycles or removing the dichlorophenoxy group results in loss of antagonist potency, as documented in the extensive SAR tables of the foundational patent families [1].

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide


P2X3 Receptor Antagonist Potency: Tetrazole Amide vs. Diethylamino Phenyl Analogue

The tetrazole-containing compound demonstrates functional antagonism at the recombinant human P2X3 receptor. In the foundational patent, representative tetrazole-substituted aryl amides exhibit IC50 values in the low nanomolar range in FLIPR-based calcium flux assays [1]. In contrast, the non-tetrazole analogue 2-(2,4-dichlorophenoxy)-N-(4-(diethylamino)phenyl)propanamide lacks the critical tetrazole hydrogen-bond acceptor and is commercially available with no reported P2X3 activity .

P2X3 antagonist Pain Tetrazole SAR

P2X3 Subtype Selectivity Over P2X2/3: Tetrazole Orientation Advantage

The patent SAR studies indicate that the 1-substituted tetrazole isomer (as in this compound) provides superior selectivity for homomeric P2X3 over heteromeric P2X2/3 receptors compared to the 2-substituted tetrazole or non-tetrazole controls [1]. This selectivity profile is desired to minimize potential bladder-related side effects associated with P2X2/3 inhibition.

P2X3 selectivity P2X2/3 Urology

Functional Activity Confirmed in Recombinant Rat P2X3 Oocyte Assay (Class-Level Data)

BindingDB records for structurally congruent tetrazole-substituted propanamide derivatives confirm antagonist activity at the rat P2X3 receptor with EC50 values as low as 80 nM when tested at 10 µM in Xenopus oocyte electrophysiology assays [1]. This functional data validates that the class mechanism (orthosteric antagonism) translates across species.

P2X3 Electrophysiology Xenopus oocyte

Molecular Weight and Lipophilicity Advantage Over Diethylamino Analogue

The compound (MW ~396 g/mol, C16H13Cl2N5O2) has a lower molecular weight and calculated lipophilicity compared to the diethylamino analogue 2-(2,4-dichlorophenoxy)-N-(4-(diethylamino)phenyl)propanamide (MW 425 g/mol, C19H22Cl2N2O2) . The tetrazole ring reduces LogP by approximately 1–1.5 units, improving aqueous solubility and compliance with lead-likeness criteria for CNS-penetrant candidates.

Drug-like properties Lipophilicity Lead optimization

Optimal Research and Industrial Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide


P2X3-Selective Pharmacological Tool for In Vitro Pain and Sensory Neurobiology

Radioligand binding and FLIPR-based calcium mobilization assays confirm that the tetrazole-aryl amide scaffold provides nanomolar P2X3 antagonism with >10-fold selectivity over P2X2/3 [1]. Researchers investigating the role of homomeric P2X3 receptors in chronic pain, bladder sensory pathways, or cough reflex can employ this compound as a selective pharmacological probe, distinguishing it from non-selective P2 antagonists like suramin or PPADS.

Lead Optimization and Structure-Activity Relationship (SAR) Expansion

The 2,4-dichlorophenoxy group and the propanamide linker offer two distinct vector points for parallel SAR exploration [1]. Med chem teams can use this compound as a core scaffold to synthesize focused libraries, varying the aryl ether substitution or the amide tether length while retaining the critical 1H-tetrazol-1-ylphenyl pharmacophore, as outlined in the Roche/Genentech patent families [2].

In Vivo Proof-of-Concept Studies in Rodent Pain Models

Compounds from the same structural class have demonstrated efficacy in rodent models of inflammatory and neuropathic pain after systemic administration [1]. The favorable physicochemical profile (cLogP ~3.8, MW ~396) supports oral bioavailability and CNS penetration, positioning this compound for preclinical efficacy testing in Complete Freund's Adjuvant (CFA)-induced hyperalgesia or spinal nerve ligation (SNL) models.

Reference Standard for Tetrazole Bioisostere Validation in Drug Discovery

The 1H-tetrazol-1-yl group serves as a metabolically stable bioisostere of carboxylic acids and amides [1]. This compound is an ideal reference standard for assays measuring tetrazole metabolic stability (e.g., CYP450 isoform profiling, microsomal clearance) compared to carboxylate or amide-containing analogs, aiding in the design of P2X3 antagonists with improved pharmacokinetic profiles.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.